molecular formula C15H21N3O6 B8394498 5-Methoxy-4-(3-morpholinopropoxy)-2-nitrobenzamide

5-Methoxy-4-(3-morpholinopropoxy)-2-nitrobenzamide

Cat. No. B8394498
M. Wt: 339.34 g/mol
InChI Key: ZDCGWLVVVRAHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-4-(3-morpholinopropoxy)-2-nitrobenzamide is a useful research compound. Its molecular formula is C15H21N3O6 and its molecular weight is 339.34 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C15H21N3O6

Molecular Weight

339.34 g/mol

IUPAC Name

5-methoxy-4-(3-morpholin-4-ylpropoxy)-2-nitrobenzamide

InChI

InChI=1S/C15H21N3O6/c1-22-13-9-11(15(16)19)12(18(20)21)10-14(13)24-6-2-3-17-4-7-23-8-5-17/h9-10H,2-8H2,1H3,(H2,16,19)

InChI Key

ZDCGWLVVVRAHNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OCCCN2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thionyl chloride (15 ml) and DMF (0.05 ml) were added to 5-methoxy-4-(3-morpholinopropoxy)-2-nitrobenzoic acid (7.54 g). The mixture was heated at 50° C. for 1 hour, the excess thionyl chloride was removed by evaporation and by azeotroping with toluene (x2). The resulting solid was suspended in THF (200 ml) and ammonia was bubbled through the mixture for 30 minutes. The precipitate was removed by filtration and washed with THF. After concentration of the filtrate by evaporation, the product crystallised and was collected by filtration to give 5-methoxy-4-(3-morpholinopropoxy)-2-nitrobenzamide (5.25 g) as light yellow crystals which were used without further purification.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (15 ml) and DMF (0.05 ml) were added to 5-methoxy-4-(3-morpholinopropoxy)-2-nitrobenzoic acid trifluoroacetate (7.54 g, 16.6 mmol). The mixture was heated at 50° C. for 1 hour, the excess thionyl chloride was removed by evaporation and by azeotroping with toluene (x2). The resulting solid was suspended in THF (200 ml) and ammonia was bubbled through the mixture for 30 minutes. The precipitate was removed by filtration, washed with THF and discarded. After concentration of the filtrate by evaporation, the product crystallised and was collected by filtration to give 5-methoxy-4-(3-morpholinopropoxy)-2-nitrobenzamide (5.25 g, 93%yield) as light yellow crystals which were used without further purification.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
5-methoxy-4-(3-morpholinopropoxy)-2-nitrobenzoic acid trifluoroacetate
Quantity
7.54 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
reactant
Reaction Step One

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